D-Ribulose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Ribulose has been reported in Daphnia pulex, Homo sapiens, and other organisms with data available.

Propriétés

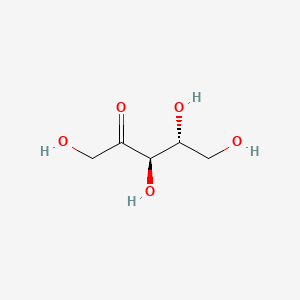

IUPAC Name |

(3R,4R)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-NQXXGFSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204115 | |

| Record name | Ribulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-84-6, 5556-48-9 | |

| Record name | D-Ribulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5556-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythro-pent-2-ulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJM6K5T6YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIBULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7U4KG0138 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of D-Ribulose in Plants: A Technical Guide

Abstract

D-Ribulose, in its phosphorylated form ribulose-1,5-bisphosphate (RuBP), is a pivotal molecule in plant metabolism, serving as the primary acceptor of carbon dioxide in the Calvin cycle. The biosynthesis of this compound is intricately linked to the processes of photosynthesis and the pentose phosphate pathway, and its regulation is critical for plant growth and productivity. This technical guide provides an in-depth exploration of the core biosynthetic pathways of this compound in plants, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic reactions, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines key experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive understanding of this fundamental biological process.

Introduction

The synthesis of this compound is a cornerstone of carbon fixation in photosynthetic organisms. In plants, this process predominantly occurs within the chloroplast stroma and is tightly coupled to the light-dependent reactions of photosynthesis. The primary product of these biosynthetic pathways is ribulose-1,5-bisphosphate (RuBP), the substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the first major step of carbon fixation.[1] The regeneration of RuBP is a critical phase of the Calvin cycle, ensuring a continuous supply of the CO2 acceptor molecule.[2] This guide will dissect the enzymatic steps leading to this compound synthesis, explore the regulatory mechanisms that govern these pathways, and provide practical information for researchers in the field.

Core Biosynthetic Pathways

This compound is synthesized through the coordinated action of enzymes in the Calvin cycle and the pentose phosphate pathway (PPP).

The Calvin Cycle: Regeneration Phase

The Calvin cycle is the primary route for this compound biosynthesis in photosynthetic eukaryotes.[1] The cycle is divided into three main stages: carboxylation, reduction, and regeneration. The regeneration phase is where this compound, in the form of ribulose-5-phosphate (Ru5P), is synthesized and then converted to RuBP.

The key reactions involved in the regeneration of RuBP are:

-

Triose Phosphate Isomerase: Dihydroxyacetone phosphate (DHAP) is isomerized to glyceraldehyde-3-phosphate (GAP).

-

Aldolase: GAP and DHAP are converted to fructose-1,6-bisphosphate (FBP).

-

Fructose-1,6-bisphosphatase (FBPase): FBP is dephosphorylated to yield fructose-6-phosphate (F6P).

-

Transketolase: F6P and GAP are converted to erythrose-4-phosphate (E4P) and xylulose-5-phosphate (Xu5P).

-

Aldolase: E4P and DHAP are converted to sedoheptulose-1,7-bisphosphate (SBP).

-

Sedoheptulose-1,7-bisphosphatase (SBPase): SBP is dephosphorylated to sedoheptulose-7-phosphate (S7P).

-

Transketolase: S7P and GAP are converted to ribose-5-phosphate (R5P) and Xu5P.

-

Ribose-5-phosphate Isomerase (RPI): R5P is isomerized to ribulose-5-phosphate (Ru5P).[3]

-

Ribulose-5-phosphate 3-Epimerase (RPE): Xu5P is epimerized to Ru5P.[4]

-

Phosphoribulokinase (PRK): Ru5P is phosphorylated to ribulose-1,5-bisphosphate (RuBP), consuming one molecule of ATP.

The following diagram illustrates the regeneration phase of the Calvin cycle leading to this compound-5-phosphate synthesis.

The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is another metabolic route that can produce ribulose-5-phosphate. The PPP is divided into an oxidative and a non-oxidative phase. The oxidative phase converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH. The non-oxidative phase allows for the interconversion of various pentose phosphates. In plants, the PPP enzymes are located in both the cytosol and plastids.

The key reaction in the oxidative phase leading to this compound-5-phosphate is:

-

6-Phosphogluconate dehydrogenase: 6-phosphogluconate is oxidatively decarboxylated to yield ribulose-5-phosphate and NADPH.

The following diagram shows the oxidative phase of the Pentose Phosphate Pathway.

References

- 1. Calvin cycle - Wikipedia [en.wikipedia.org]

- 2. Spectrophotometric Determination of RuBisCO Activity and Activation State in Leaf Extracts | Springer Nature Experiments [experiments.springernature.com]

- 3. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 4. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]

The Ubiquitous Intermediate: A Technical Guide to the Natural Sources and Occurrence of D-Ribulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose, a ketopentose monosaccharide, is a pivotal intermediate in central carbon metabolism. While its free form is not commonly found in high concentrations, its phosphorylated derivative, this compound-5-phosphate (Ru5P), is a ubiquitous metabolite. Ru5P serves as a key node linking glycolysis to the biosynthesis of nucleotides, aromatic amino acids, and vitamins. This technical guide provides an in-depth exploration of the natural occurrence of this compound and its phosphorylated forms, detailing its metabolic significance, quantitative data where available, and the experimental protocols used for its detection and analysis.

Metabolic Significance and Natural Occurrence

This compound primarily occurs in biological systems as This compound-5-phosphate (Ru5P) and This compound-1,5-bisphosphate (RuBP) . These phosphorylated forms are central intermediates in two fundamental metabolic pathways: the Pentose Phosphate Pathway and the Calvin Cycle.

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route present in the cytoplasm of all known organisms.[1] It runs parallel to glycolysis and is responsible for generating NADPH, which provides reducing power for biosynthetic reactions and redox homeostasis, and for producing precursor molecules for nucleotide synthesis.[2][3]

This compound-5-phosphate is the end product of the oxidative phase of the PPP, formed from 6-phospho-D-gluconate by the enzyme 6-phosphogluconate dehydrogenase.[3] Ru5P then enters the non-oxidative phase, where it stands at a critical branch point. It can be reversibly isomerized to D-ribose-5-phosphate (R5P) by ribose-5-phosphate isomerase, providing the backbone for nucleotides (ATP, GTP, etc.) and nucleic acids (RNA, DNA). Alternatively, it can be epimerized to D-xylulose-5-phosphate (Xu5P) by ribulose-phosphate 3-epimerase.[4] Both R5P and Xu5P are then used to regenerate glycolytic intermediates.

References

- 1. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

D-Ribulose vs D-Ribose structural differences

An In-depth Technical Guide to the Structural Differences Between D-Ribulose and D-Ribose

Introduction

Monosaccharides are the fundamental units of carbohydrates, serving critical roles in energy metabolism and as structural components of nucleic acids. Among these, pentoses—five-carbon sugars—are of significant biological importance. D-Ribose and this compound are two such pentoses that, despite sharing the same chemical formula, exhibit distinct structural arrangements that dictate their chemical properties and biological functions. D-Ribose is a cornerstone of ribonucleic acid (RNA) and adenosine triphosphate (ATP), making it central to genetic expression and energy transfer.[1][2] this compound, as an intermediate in the pentose phosphate pathway and in its phosphorylated form in photosynthesis, is crucial for carbon fixation and metabolic regulation.[3][4]

This technical guide provides a comprehensive examination of the core structural differences between D-Ribose and this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed comparisons, quantitative data, and experimental protocols for their differentiation.

Core Structural Differences: Aldose vs. Ketose

The primary structural distinction between D-Ribose and this compound lies in the placement of their carbonyl group (C=O), which classifies them into different functional families of monosaccharides.[5] Both are structural isomers, specifically functional group isomers, with the chemical formula C₅H₁₀O₅.

-

D-Ribose is an aldopentose . Its carbonyl group is located at the end of the carbon chain (carbon C1), forming an aldehyde functional group.

-

This compound is a ketopentose . Its carbonyl group is located at an internal position (carbon C2), forming a ketone functional group.

This fundamental difference in the carbonyl position influences their chemical reactivity and the types of cyclic structures they form. Both molecules share the same stereochemical configuration at carbons C3 and C4, as is characteristic for "D-ribo" sugars.

The isomeric relationship between these two pentoses can be visualized as a fundamental branch in the classification of five-carbon sugars.

References

The Pivotal Role of D-Ribulose in Microbial Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

D-Ribulose and its phosphorylated counterpart, this compound-5-phosphate, are central intermediates in the intricate web of microbial metabolism. Occupying a critical junction in the pentose phosphate pathway (PPP), this compound metabolism is fundamental to the biosynthesis of nucleotides, certain amino acids, and vitamins, as well as to the generation of reducing power in the form of NADPH. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in microbial metabolic networks. It details the core metabolic pathways involving this compound, presents quantitative data on enzymatic activities and metabolic fluxes, and provides comprehensive experimental protocols for the study of this compound metabolism. Furthermore, this guide offers visual representations of key pathways and experimental workflows to facilitate a deeper understanding of these complex biological processes. This resource is intended to empower researchers and drug development professionals in their efforts to harness and manipulate microbial metabolic pathways for therapeutic and biotechnological applications.

Introduction

Microbial metabolic networks are highly interconnected and adaptable, allowing microorganisms to thrive in diverse environments. At the heart of this metabolic flexibility lies a set of key intermediates that serve as hubs for multiple pathways. This compound, a five-carbon ketose sugar, is one such pivotal molecule. In its phosphorylated form, this compound-5-phosphate, it is a central product of the oxidative phase of the pentose phosphate pathway (PPP) and a key substrate for the non-oxidative phase.[1][2] The metabolic fate of this compound-5-phosphate is a critical determinant of cellular physiology, influencing the production of precursors for nucleic acid synthesis (ribose-5-phosphate), the generation of intermediates for glycolysis and the Calvin cycle (fructose-6-phosphate and glyceraldehyde-3-phosphate), and the synthesis of aromatic amino acids (erythrose-4-phosphate).[3]

Beyond its canonical role in the PPP, this compound is also implicated in alternative metabolic routes, particularly in the catabolism of other pentoses like D-arabinose and L-fucose in certain bacteria.[4][5] The enzymes that catalyze the interconversion and phosphorylation of this compound, such as kinases and epimerases, are therefore crucial for metabolic flexibility and adaptation. Understanding the function and regulation of this compound metabolism is paramount for fields ranging from metabolic engineering and synthetic biology to the development of novel antimicrobial agents that target essential metabolic pathways.

This guide will delve into the core aspects of this compound metabolism in microbes, providing a technical foundation for researchers in the field.

Core Metabolic Pathways Involving this compound

This compound primarily functions in its phosphorylated form, this compound-5-phosphate, within the central carbon metabolism of most microbes. Its synthesis and catabolism are tightly regulated and integrated with other major metabolic pathways.

The Pentose Phosphate Pathway (PPP)

The PPP is a major route for glucose catabolism that runs parallel to glycolysis. It is divided into an oxidative and a non-oxidative phase, with this compound-5-phosphate serving as the link between the two.

2.1.1. Oxidative Phase: Synthesis of this compound-5-Phosphate

In the oxidative phase, glucose-6-phosphate is converted to this compound-5-phosphate through a series of enzymatic reactions that also generate two molecules of NADPH for each molecule of glucose-6-phosphate oxidized. This phase is crucial for providing the cell with reducing power for biosynthetic reactions and for combating oxidative stress.

2.1.2. Non-Oxidative Phase: The Fate of this compound-5-Phosphate

The non-oxidative phase begins with this compound-5-phosphate and involves a series of reversible sugar phosphate rearrangements. This compound-5-phosphate can be acted upon by two key enzymes:

-

Ribose-5-phosphate isomerase (Rpi): This enzyme catalyzes the isomerization of this compound-5-phosphate to D-ribose-5-phosphate, a direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).

-

Ribulose-5-phosphate 3-epimerase (Rpe): This enzyme catalyzes the epimerization of this compound-5-phosphate to D-xylulose-5-phosphate. D-xylulose-5-phosphate, along with D-ribose-5-phosphate, is a substrate for transketolase, which initiates a series of reactions that ultimately produce intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) and the biosynthesis of aromatic amino acids (erythrose-4-phosphate).

The flux of this compound-5-phosphate through these two branches of the non-oxidative PPP is a critical regulatory point that balances the cellular demand for biosynthetic precursors and energy.

Alternative Metabolic Pathways

In some microorganisms, this compound can be metabolized through pathways other than the canonical PPP, often as part of the catabolism of alternative carbon sources.

2.2.1. D-Arabinose Catabolism

In certain bacteria, such as Escherichia coli, mutants capable of utilizing D-arabinose have been isolated. The pathway for D-arabinose metabolism involves its isomerization to this compound. This this compound is then phosphorylated by a kinase to this compound-1-phosphate, which is subsequently cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP can then enter glycolysis. This pathway highlights the ability of some microbes to channel alternative sugars into central metabolism via this compound.

2.2.2. L-Fucose Catabolism

The L-fucose catabolic pathway in E. coli also involves enzymes with activity on this compound and its derivatives. L-fucose isomerase can convert D-arabinose to this compound, and L-fuculokinase can phosphorylate this compound. This enzymatic promiscuity allows for the evolution of novel metabolic capabilities.

Quantitative Data on this compound Metabolism

Quantitative understanding of enzyme kinetics and metabolic fluxes is crucial for predictive modeling and metabolic engineering. Below is a summary of available quantitative data related to this compound metabolism in microorganisms.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters of key enzymes involved in this compound metabolism from various microbial sources.

Table 1: Kinetic Parameters of D-Ribulokinase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Klebsiella pneumoniae | This compound | 0.25 | 130 | - | |

| Klebsiella pneumoniae | ATP | 0.33 | - | - |

Table 2: Kinetic Parameters of this compound-5-Phosphate 3-Epimerase

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Saccharomyces cerevisiae | This compound-5-Phosphate | 1.5 | - | - |

Table 3: Kinetic Parameters of D-Psicose 3-Epimerase with Activity on this compound

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Agrobacterium tumefaciens | This compound | - | - | - |

Note: Specific activity on this compound was lower than on D-psicose.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using 13C-labeled substrates provides a quantitative measure of the carbon flow through metabolic pathways.

Table 4: Relative Fluxes through Central Carbon Metabolism in Escherichia coli

| Pathway | Relative Flux (%) | Condition | Reference |

| Glycolysis (PGI net flux) | 75 | Aerobic growth on glucose | |

| Pentose Phosphate Pathway (G6PDH flux) | 25 | Aerobic growth on glucose |

Table 5: Metabolic Flux Distribution in Pseudomonas putida

| Pathway | Relative Flux (%) | Condition | Reference |

| Entner-Doudoroff Pathway | High | Aerobic growth on glucose | |

| Pentose Phosphate Pathway | Varies with conditions | Aerobic growth on glucose |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Enzyme Assays

4.1.1. Spectrophotometric Assay for this compound-5-Phosphate 3-Epimerase

This continuous spectrophotometric rate determination method is adapted from a commercially available protocol.

-

Principle: The product of the epimerase reaction, D-xylulose-5-phosphate, is used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

250 mM Glycylglycine buffer, pH 7.7

-

100 mM this compound 5-Phosphate

-

100 mM D-Ribose 5-Phosphate

-

0.10% (w/v) Cocarboxylase (Thiamine Pyrophosphate)

-

300 mM MgCl2

-

2.6 mM β-NADH

-

α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (coupled enzyme solution)

-

Transketolase

-

This compound 5-Phosphate 3-Epimerase (sample to be assayed)

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the epimerase sample in a cuvette.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding the this compound 5-Phosphate 3-Epimerase sample.

-

Immediately monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

One unit of activity is defined as the amount of enzyme that converts 1 µmole of this compound 5-phosphate to D-xylulose 5-phosphate per minute under the specified conditions.

-

4.1.2. Radiometric Assay for D-Xylulokinase Activity on this compound

This method can be adapted to measure D-ribulokinase activity by using radiolabeled this compound.

-

Principle: Radiolabeled [14C]-D-ribulose is incubated with the enzyme and ATP. The product, [14C]-D-ribulose-5-phosphate, is separated from the unreacted substrate by thin-layer chromatography (TLC). The radioactivity of the product spot is then quantified.

-

Reagents:

-

[U-14C]-D-ribose (can be converted to [U-14C]-D-ribulose enzymatically)

-

ATP

-

MgCl2

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

D-Ribulokinase (sample to be assayed)

-

TLC plates (e.g., silica gel)

-

Developing solvent for TLC

-

Scintillation cocktail

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, MgCl2, and [U-14C]-D-ribulose.

-

Initiate the reaction by adding the D-ribulokinase sample.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by boiling or adding acid).

-

Spot a known volume of the reaction mixture onto a TLC plate.

-

Develop the chromatogram using an appropriate solvent system to separate this compound from this compound-5-phosphate.

-

Visualize the radioactive spots using a phosphorimager or autoradiography.

-

Scrape the spot corresponding to this compound-5-phosphate into a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

-

Protein Purification

4.2.1. Purification of His-tagged D-Ribulokinase from E. coli

This is a general protocol for the purification of a His-tagged protein expressed in E. coli.

-

Principle: The protein of interest is engineered to have a polyhistidine tag (His-tag), which has a high affinity for immobilized nickel ions. This allows for selective purification of the tagged protein from a cell lysate using immobilized metal affinity chromatography (IMAC).

-

Materials:

-

E. coli cell pellet expressing the His-tagged D-ribulokinase

-

Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA agarose resin

-

Chromatography column

-

-

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Binding: Incubate the cleared lysate with the Ni-NTA resin to allow the His-tagged protein to bind.

-

Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged D-ribulokinase from the resin using the elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the molecular weight.

-

Metabolic Tracing

4.3.1. 14C-D-Ribulose Metabolic Tracing in Bacteria

This protocol outlines the general steps for tracing the metabolic fate of this compound in a bacterial culture.

-

Principle: Bacteria are grown in the presence of 14C-labeled this compound. At different time points, cells are harvested, and metabolites are extracted. The distribution of the 14C label among different metabolic intermediates is then analyzed to determine the active metabolic pathways.

-

Materials:

-

Bacterial culture

-

[14C]-D-ribulose

-

Growth medium

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., chloroform/methanol/water)

-

Analytical instruments (e.g., HPLC with a radioactivity detector, LC-MS, GC-MS)

-

-

Procedure:

-

Culturing: Grow the bacterial culture to a desired cell density.

-

Labeling: Add [14C]-D-ribulose to the culture medium and continue incubation.

-

Sampling and Quenching: At various time points, withdraw aliquots of the culture and rapidly quench metabolic activity by mixing with a cold quenching solution.

-

Metabolite Extraction: Pellet the cells and extract the intracellular metabolites using an appropriate solvent system.

-

Analysis: Separate and identify the radiolabeled metabolites using chromatographic techniques coupled with radioactivity detection or mass spectrometry.

-

Data Interpretation: Analyze the distribution and incorporation of the 14C label into different metabolites to map the metabolic pathways of this compound.

-

Conclusion

This compound and its phosphorylated derivatives are undeniably at the crossroads of microbial carbon metabolism. Their central position in the pentose phosphate pathway underscores their importance in providing the essential building blocks for cellular growth and in maintaining redox balance. The existence of alternative metabolic routes involving this compound further highlights the metabolic versatility of microorganisms.

The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of this compound metabolism. A deeper understanding of these pathways will not only advance our fundamental knowledge of microbial physiology but also pave the way for innovative applications in biotechnology, such as the engineering of microbial cell factories for the production of valuable chemicals, and in medicine, through the development of novel antimicrobial strategies that target these essential metabolic nodes. The continued exploration of this compound metabolism promises to unlock new opportunities for harnessing the power of microbial systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and properties of D-ribulokinase and D-xylulokinase from Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribose-5-phosphate metabolism protects E. coli from antibiotic lethality - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of D-Ribulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribulose, a ketopentose monosaccharide, is a pivotal intermediate in crucial metabolic pathways, most notably the pentose phosphate pathway. Its chemical behavior and physical characteristics are of significant interest to researchers in biochemistry, drug development, and metabolic engineering. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its central role in metabolic signaling. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.

Physical Properties of this compound

The experimental determination of all physical properties of this compound is not extensively documented in publicly available literature. Much of the available data is either predicted through computational models or refers to its isomer, D-Ribose. This section summarizes the available quantitative data.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₁₀O₅ | - |

| Molecular Weight | 150.13 g/mol | PubChem[1] |

| Appearance | Sweet syrup | DrugFuture[2] |

| Melting Point | Not Available | FooDB[3] |

| Boiling Point | Not Available | FooDB[3] |

| Specific Rotation [α]D²⁴ | -15° (c=0.5 in water) | DrugFuture[2] |

| Water Solubility | 115 mg/mL | Cayman Chemical |

| Predicted Water Solubility | 678 g/L | FooDB |

| Predicted logP | -2.2 | FooDB |

| Predicted pKa (Strongest Acidic) | 10.57 | FooDB |

Chemical Properties of this compound

This compound is a reducing sugar, owing to the presence of a ketone group. It can exist in both linear and cyclic furanose forms. Its chemical reactivity is central to its metabolic functions.

| Property | Description | Source/Method |

| IUPAC Name | (3R,4R)-1,3,4,5-tetrahydroxypentan-2-one | PubChem |

| Synonyms | D-Adonose, D-Arabinoketose, D-Erythro-pentulose | FooDB |

| Isomeric SMILES | C(--INVALID-LINK--CO)O">C@HO)O | PubChem |

| InChI Key | ZAQJHHRNXZUBTE-ARQDCSLTSA-N | PubChem |

| Reactivity | As a ketose, it can undergo isomerization and phosphorylation. It is an intermediate in the pentose phosphate pathway. | Wikipedia |

| Stability | Stable under standard conditions. | - |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the this compound sample is crystalline, finely powder it using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

-

Cooling: Allow the apparatus to cool before performing another measurement.

Determination of Specific Rotation (Polarimetry)

Specific rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (D-line, 589 nm)

Procedure:

-

Solution Preparation:

-

Accurately weigh a known mass of this compound (e.g., 0.5 g).

-

Dissolve the sample in a known volume of distilled water (e.g., 10 mL) in a volumetric flask to obtain a precise concentration (c, in g/mL).

-

-

Polarimeter Calibration:

-

Fill the polarimeter cell with distilled water (the blank).

-

Place the cell in the polarimeter and set the reading to zero.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the this compound solution and then fill it completely, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter.

-

Observe the optical rotation (α) through the eyepiece and record the value in degrees.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL

-

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a solvent.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer with a constant temperature bath

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of conical flasks containing a known volume of distilled water.

-

Equilibration:

-

Stopper the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the flasks to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any suspended solids, centrifuge the aliquot.

-

Accurately dilute the clear supernatant with distilled water.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method such as UV-Vis spectrophotometry (after derivatization if necessary) or HPLC.

-

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution, which represents its solubility at that temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration can be used to determine the acid dissociation constant (pKa) of a substance.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Solution Preparation: Dissolve a known amount of this compound in a known volume of deionized water in a beaker.

-

Titration:

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly and then levels off.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point.

-

Metabolic Pathway Involvement: The Pentose Phosphate Pathway

This compound is a key intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP). This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of precursors for nucleotide biosynthesis.

The following diagram illustrates the central role of this compound 5-phosphate in the pentose phosphate pathway.

The following diagram illustrates the experimental workflow for determining the specific rotation of this compound.

Conclusion

This compound is a monosaccharide of significant biological importance. While a complete, experimentally verified dataset of its physical and chemical properties is not yet available, this guide consolidates the current knowledge. The provided experimental protocols offer a framework for researchers to further characterize this key metabolite. A deeper understanding of this compound's properties will undoubtedly aid in the advancement of metabolic research and the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to the Nomenclature and Core Characteristics of D-Ribulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribulose, a ketopentose monosaccharide, is a pivotal intermediate in fundamental biochemical pathways, including the pentose phosphate pathway and the Calvin cycle. A comprehensive understanding of its nomenclature, physicochemical properties, and the methodologies for its synthesis and analysis is crucial for researchers in carbohydrate chemistry, metabolic studies, and drug development. This technical guide provides a detailed overview of the systematic and common nomenclature of this compound, its key physicochemical characteristics, and detailed protocols for its synthesis and analytical determination. Furthermore, it visually elucidates its role in major metabolic pathways through detailed diagrams.

Nomenclature and IUPAC Name

The systematic naming of monosaccharides follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). This compound is classified as a ketopentose, indicating a five-carbon backbone (pentose) with a ketone functional group.

Systematic IUPAC Name: (3R,4R)-1,3,4,5-Tetrahydroxypentan-2-one[1]

This name precisely describes the molecular structure:

-

pentan-2-one: A five-carbon chain with a ketone group at the second carbon.

-

1,3,4,5-Tetrahydroxy: Hydroxyl (-OH) groups are attached to carbons 1, 3, 4, and 5.

-

(3R,4R): Specifies the stereochemistry at the chiral centers on carbons 3 and 4 using the Cahn-Ingold-Prelog priority rules.

Common and Trivial Names: this compound is also known by several other names in scientific literature:

-

D-erythro-Pent-2-ulose[2]

-

D-Adonose

-

D-Arabinulose

-

D-Araboketose

-

Ribosone

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₅ | [1][2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Appearance | Sweet syrup | |

| Optical Rotation [α]D²⁴ | -15° (c = 0.5 in water) | |

| CAS Number | 488-84-6 | |

| Water Solubility | Predicted: 678 g/L | |

| logP | Predicted: -2.2 to -2.6 | |

| Polar Surface Area | Predicted: 97.99 Ų |

Key Signaling Pathways Involving this compound

This compound is a central molecule in two critical metabolic pathways: the Pentose Phosphate Pathway and the Calvin Cycle.

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a metabolic route parallel to glycolysis that generates NADPH and pentoses. This compound 5-phosphate is a key intermediate in the non-oxidative phase of this pathway.

Caption: Role of this compound-5-phosphate in the Pentose Phosphate Pathway.

Calvin Cycle

In photosynthetic organisms, this compound-1,5-bisphosphate is the molecule that combines with carbon dioxide in the first step of the Calvin cycle, a process catalyzed by the enzyme RuBisCO.

Caption: The role of this compound-1,5-bisphosphate in the Calvin Cycle.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from D-Arabinose using L-arabinose isomerase. While the enzyme name suggests a preference for the L-enantiomer, many L-arabinose isomerases also exhibit activity on D-arabinose.

Experimental Workflow:

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Protocol:

-

Reaction Mixture Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 7.5).

-

Dissolve D-arabinose in the buffer to a final concentration of 200 mM.

-

Add a metal cofactor, such as MnCl₂, to a final concentration of 1 mM.

-

Add purified L-arabinose isomerase to a final concentration of approximately 10 U/mL.

-

-

Incubation:

-

Incubate the reaction mixture at 60°C with gentle agitation for 1 to 3 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

-

-

Enzyme Deactivation:

-

Stop the reaction by heating the mixture to 100°C for 10 minutes to denature and inactivate the enzyme.

-

Centrifuge the mixture to pellet the denatured protein.

-

-

Purification:

-

Treat the supernatant with activated carbon to remove colored impurities.

-

Further purify the this compound from the remaining D-arabinose and any byproducts using ion-exchange chromatography.

-

Analytical Methods for this compound Determination

This protocol outlines a method for the quantitative analysis of this compound using HPLC with a refractive index (RI) detector.

Experimental Workflow:

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol:

-

Sample Preparation:

-

Dilute the sample containing this compound to an appropriate concentration (e.g., 1-10 mg/mL) with ultrapure water.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended.

-

Mobile Phase: Use degassed ultrapure water.

-

Flow Rate: Set the flow rate to 0.6 mL/min.

-

Column Temperature: Maintain the column temperature at 85°C.

-

Detector: Use a Refractive Index (RI) detector.

-

Injection Volume: Inject 10-20 µL of the prepared sample.

-

-

Quantification:

-

Prepare a series of this compound standards of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

This protocol provides a general guideline for the ¹H and ¹³C NMR analysis of this compound.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

-

Use the residual HDO signal in the ¹H spectrum for referencing (δ 4.79 ppm).

-

For the ¹³C spectrum, an external or internal standard such as 1,4-dioxane (δ 67.19 ppm) or DSS can be used for referencing.

-

-

Data Acquisition and Analysis:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

The resulting spectra will show characteristic chemical shifts and coupling constants for the different protons and carbons in the this compound molecule, allowing for structural confirmation. Due to the presence of different tautomers (furanose and pyranose forms) in solution, the spectra may be complex.

-

Conclusion

This technical guide has provided a comprehensive overview of the nomenclature, physicochemical properties, and key metabolic roles of this compound. The detailed experimental protocols for its synthesis and analysis are intended to serve as a valuable resource for researchers in various scientific disciplines. A thorough understanding of these fundamental aspects of this compound is essential for advancing research in areas where this important ketopentose plays a critical role.

References

D-Ribulose and Its Pivotal Role in Carbon Fixation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of D-Ribulose, a ketopentose monosaccharide, and its phosphorylated derivatives, which are central to the metabolic process of carbon fixation. We will explore its chemical properties, its critical function within the Calvin-Benson-Bassham (CBB) cycle, the key enzymes that mediate its transformations, and detailed experimental protocols for its study.

This compound: Chemical and Physical Properties

This compound (C₅H₁₀O₅) is a five-carbon sugar with a ketone functional group, classified as a ketopentose.[1][2] It exists in two enantiomeric forms, with this compound being the biologically significant isomer in the context of carbon fixation.[1][3] While this compound itself is an intermediate in various metabolic pathways, its phosphorylated forms, Ribulose-5-phosphate (Ru5P) and Ribulose-1,5-bisphosphate (RuBP), are the key players in the Calvin cycle.[4]

| Property | Value | Source |

| Chemical Formula | C₅H₁₀O₅ | |

| Molar Mass | 150.13 g/mol | |

| IUPAC Name | (3R,4R)-1,3,4,5-tetrahydroxypentan-2-one | |

| CAS Number | 488-84-6 | |

| Synonyms | D-Adonose, D-erythro-2-Pentulose | |

| Appearance | Sweet syrup | |

| Phosphorylated Derivatives | Ribulose-5-phosphate (Ru5P), Ribulose-1,5-bisphosphate (RuBP) |

The Central Role of this compound Derivatives in the Calvin Cycle

The Calvin cycle, the primary pathway for converting inorganic CO₂ into organic compounds, is organized into three stages: carboxylation (fixation), reduction, and regeneration. This compound derivatives are the linchpins of the carboxylation and regeneration phases.

-

Stage 1: Carboxylation (Fixation): The cycle begins when a molecule of CO₂ is attached to a five-carbon acceptor molecule, Ribulose-1,5-bisphosphate (RuBP) . This reaction is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). The resulting unstable six-carbon compound immediately splits into two molecules of 3-phosphoglycerate (3-PGA).

-

Stage 3: Regeneration: After the reduction of 3-PGA to form glyceraldehyde-3-phosphate (G3P), a portion of the G3P is used to synthesize glucose and other carbohydrates. The remainder enters the regeneration phase to replenish the initial CO₂ acceptor, RuBP. This complex series of reactions converts five molecules of G3P (a 3-carbon sugar) into three molecules of RuBP (a 5-carbon sugar), ensuring the cycle's continuation. This phase involves the intermediate Ribulose-5-phosphate (Ru5P) , which is the direct precursor to RuBP.

Caption: Figure 1: Overview of the Calvin Cycle.

Key Enzymes in this compound Metabolism

The conversion and utilization of this compound derivatives are managed by a suite of critical enzymes. Understanding their structure, function, and kinetics is essential for fields ranging from crop science to drug development.

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)

RuBisCO is arguably the most abundant protein on Earth and is responsible for the initial step of carbon fixation. It catalyzes the carboxylation of RuBP with CO₂. However, RuBisCO is an inefficient enzyme with a slow turnover rate (3-10 molecules per second) and also catalyzes a competing, non-productive reaction with O₂, known as oxygenation or photorespiration.

| Kinetic Parameter | Description | Significance |

| kcat (Turnover Rate) | The number of substrate molecules converted to product per enzyme molecule per second. | RuBisCO's low kcat for carboxylation is a primary rate-limiting factor in photosynthesis. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. | RuBisCO has a relatively high Km for CO₂, meaning it is not saturated at current atmospheric concentrations. |

| Specificity Factor (S c/o) | The ratio of carboxylation efficiency to oxygenation efficiency (VcKo/VoKc). | A higher specificity factor indicates a greater preference for CO₂ over O₂, leading to more efficient carbon fixation. |

Enzymes of the RuBP Regeneration Pathway

The regeneration of RuBP from G3P involves several enzymes, but the final steps leading directly from Ribulose-5-phosphate (Ru5P) are catalyzed by a specific set of isomerases, epimerases, and a kinase.

-

Ribose-5-phosphate Isomerase (RPI): Catalyzes the reversible conversion of Ribose-5-phosphate (R5P) into Ribulose-5-phosphate (Ru5P).

-

Ribulose-5-phosphate 3-Epimerase (RPE): Catalyzes the reversible interconversion of Xylulose-5-phosphate (X5P) to Ribulose-5-phosphate (Ru5P).

-

Phosphoribulokinase (PRK): Catalyzes the final, ATP-dependent phosphorylation of Ribulose-5-phosphate (Ru5P) to form Ribulose-1,5-bisphosphate (RuBP), committing the molecule to the next round of carbon fixation.

Caption: Figure 2: Final steps of RuBP Regeneration.

Experimental Protocols

Accurate measurement of the components and enzymatic activities of the Calvin cycle is crucial for research. Below are methodologies for key experiments.

Protocol: RuBisCO Activity Assay (¹⁴CO₂ Fixation)

This radiometric assay directly measures the incorporation of radiolabeled CO₂ into an acid-stable product (3-PGA). It is considered a gold-standard method for quantifying RuBisCO's carboxylation rate.

Principle: Leaf extracts or purified enzyme are incubated with RuBP and NaH¹⁴CO₃. The reaction is stopped by adding acid, which volatilizes any unreacted ¹⁴CO₂. The remaining radioactivity, incorporated into 3-PGA, is quantified by liquid scintillation counting.

Reagents and Materials:

-

Extraction Buffer: e.g., 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 1 mM EDTA, 5 mM DTT.

-

Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂.

-

Substrates: Ribulose-1,5-bisphosphate (RuBP), NaH¹⁴CO₃ (specific activity ~9-10 kBq/µmol).

-

Quenching Solution: 10 M Formic Acid or 2 M HCl.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Step-by-Step Procedure:

-

Enzyme Extraction: Homogenize leaf tissue on ice with extraction buffer. Centrifuge to pellet debris and use the supernatant for the assay.

-

Enzyme Activation (for Total Activity): Pre-incubate the enzyme extract in the assay buffer containing MgCl₂ and a high concentration of non-radioactive NaHCO₃ for at least 3 minutes to ensure full carbamylation of RuBisCO's active sites.

-

Reaction Initiation: Initiate the reaction by adding the enzyme extract to a final assay volume (e.g., 500 µL) containing assay buffer, a known concentration of NaH¹⁴CO₃, and RuBP.

-

Reaction Incubation: Incubate at a constant temperature (e.g., 25°C or 30°C) for a short, defined period (e.g., 30-60 seconds) during which the reaction is linear.

-

Reaction Quenching: Stop the reaction by adding a small volume of strong acid (e.g., 100 µL of 10 M formic acid).

-

Drying: Dry the samples in an oven or fume hood to remove all unreacted ¹⁴CO₂.

-

Quantification: Resuspend the dried sample in deionized water, add scintillation fluid, and measure the acid-stable ¹⁴C counts using a scintillation counter.

-

Calculation: Calculate the rate of CO₂ fixation based on the specific activity of the NaH¹⁴CO₃ and the amount of radioactivity incorporated per unit time per amount of protein.

Caption: Figure 3: Workflow for ¹⁴CO₂-based RuBisCO Assay.

Protocol: Quantification of Calvin Cycle Intermediates by HPLC-MS

This method allows for the sensitive and robust separation and quantification of sugar phosphates, including Ru5P and RuBP, from complex biological samples.

Principle: Metabolites are extracted from tissue and separated using High-Performance Liquid Chromatography (HPLC), often with a mixed-mode stationary phase column designed for polar compounds like sugar phosphates. The separated compounds are then ionized and detected by a tandem mass spectrometer (MS/MS), which provides high specificity and sensitivity for identification and quantification.

Reagents and Materials:

-

Quenching/Extraction Solvent: e.g., pre-chilled acetonitrile/methanol/water mixture.

-

HPLC Mobile Phases: e.g., Gradient of aqueous ammonium formate and acetonitrile.

-

Column: e.g., Primesep SB mixed-mode column.

-

Internal Standards: Stable isotope-labeled standards for key metabolites, if available.

-

HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

Step-by-Step Procedure:

-

Sample Collection and Quenching: Rapidly freeze biological material (e.g., leaf tissue) in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent. Centrifuge to remove insoluble material.

-

Sample Preparation: Collect the supernatant, dry it under vacuum, and reconstitute the sample in a suitable solvent for HPLC injection.

-

HPLC Separation: Inject the sample onto the HPLC system. Run a gradient elution program to separate the sugar phosphates. Target analytes are identified by their specific retention times.

-

MS/MS Detection: Analyze the column eluent using the mass spectrometer, typically in negative ionization mode. Use Multiple Reaction Monitoring (MRM) for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each target analyte.

-

Data Analysis: Generate standard curves using authentic standards to quantify the concentration of each metabolite in the original sample. Account for matrix effects and recovery losses, which can range from 40-57% for sugar phosphates.

Caption: Figure 4: Workflow for HPLC-MS Metabolite Profiling.

References

The Enzymatic Conversion of D-Ribulose: A Technical Guide for Researchers

An In-depth Exploration of the Core Metabolic Pathways, Enzyme Kinetics, and Experimental Methodologies for Professionals in Research and Drug Development.

This technical guide provides a comprehensive overview of the in vivo enzymatic conversion of D-Ribulose, a key intermediate in pentose metabolism. The document details the primary enzymes involved, their kinetic properties, and the metabolic pathways that govern its transformation. Detailed experimental protocols and visual representations of the biochemical processes are included to support research and development in related fields.

Core Enzymes and Metabolic Pathways

The in vivo metabolism of this compound is primarily orchestrated by a set of key enzymes that channel it into the central carbon metabolism, most notably the Pentose Phosphate Pathway (PPP). The initial formation of this compound in many organisms occurs through the isomerization of D-arabinose, a reaction catalyzed by enzymes such as D-arabinose isomerase and L-fucose isomerase. Once formed, this compound is typically phosphorylated to this compound-5-phosphate, a critical entry point into the non-oxidative branch of the PPP.

Key Enzymes in this compound Conversion

The enzymatic landscape of this compound metabolism includes several key players:

-

D-Arabinose Isomerase (EC 5.3.1.3): This enzyme catalyzes the reversible isomerization of the aldose D-arabinose to the ketose this compound.[1] It is a crucial first step in the utilization of D-arabinose by various microorganisms.

-

L-Fucose Isomerase (EC 5.3.1.25): While its primary substrate is L-fucose, this enzyme often exhibits broad substrate specificity and can efficiently catalyze the conversion of D-arabinose to this compound.[1][2]

-

D-Ribulokinase (EC 2.7.1.47): This kinase specifically phosphorylates this compound at the C5 position, using ATP as a phosphate donor, to produce this compound-5-phosphate and ADP.[3][4] This reaction is a committed step towards the entry of this compound into the PPP.

-

Ribulose-5-Phosphate 3-Epimerase (RPE) (EC 5.1.3.1): This enzyme catalyzes the reversible epimerization of this compound-5-phosphate to D-Xylulose-5-phosphate, another key intermediate in the PPP.

-

Ribose-5-Phosphate Isomerase (RPI) (EC 5.3.1.6): This isomerase facilitates the reversible conversion of this compound-5-phosphate to D-Ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.

Metabolic Pathway: The Pentose Phosphate Pathway

This compound, upon its conversion to this compound-5-phosphate, enters the non-oxidative phase of the Pentose Phosphate Pathway. This pathway is a central hub of cellular metabolism, providing NADPH for reductive biosynthesis and pentose phosphates for nucleotide synthesis. The entry of this compound-5-phosphate allows for its interconversion into various other sugar phosphates, including D-Xylulose-5-phosphate and D-Ribose-5-phosphate, which can then be further metabolized through glycolysis or used for anabolic processes.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversions of this compound and its precursors is critical for understanding the metabolic flux through these pathways. The following tables summarize the key kinetic parameters for the enzymes involved.

Table 1: Kinetic Parameters of Isomerases Acting on D-Arabinose

| Enzyme | Organism | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |

| L-Arabinose Isomerase | Bacillus subtilis | L-Arabinose | 120 | 14,504 | 121 |

| L-Fucose Isomerase | Dictyoglomus turgidum | L-Fucose | 72 | 15,500 | 215 |

| L-Fucose Isomerase | Dictyoglomus turgidum | D-Arabinose | - | - | - |

Note: Kinetic data for D-arabinose as a substrate for L-Fucose Isomerase from D. turgidum was not fully available in the search results.

Table 2: Kinetic Parameters of D-Ribulokinase

| Enzyme | Organism | Substrate | Km (mM) |

| D-Ribulokinase | Klebsiella aerogenes | This compound | - |

| D-Ribulokinase | Klebsiella aerogenes | Ribitol | low affinity |

| D-Ribulokinase | Klebsiella aerogenes | D-Arabitol | low affinity |

Note: Specific Km, Vmax, or kcat values for D-Ribulokinase from Klebsiella aerogenes with this compound as a substrate were not explicitly found in the provided search results, though the enzyme's activity is confirmed.

Experimental Protocols

Accurate measurement of enzyme activity is fundamental to studying the in vivo conversion of this compound. The following section provides detailed methodologies for key enzymes.

Assay for D-Arabinose Isomerase Activity

This protocol is based on the determination of the product, this compound, using the cysteine-carbazole-sulfuric acid method.

Materials:

-

D-Arabinose solution (substrate)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Cysteine hydrochloride solution (0.12% in water, freshly prepared)

-

Carbazole solution (0.12% in absolute ethanol)

-

Sulfuric acid (concentrated)

-

This compound standard solutions

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing D-arabinose in Tris-HCl buffer.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an acid (e.g., perchloric acid).

-

Colorimetric Determination of this compound: a. To an aliquot of the reaction mixture, add the cysteine hydrochloride solution. b. Carefully add concentrated sulfuric acid and mix thoroughly. The solution will become hot. c. Add the carbazole solution and incubate at room temperature for a specified time to allow for color development. d. Measure the absorbance at 540 nm using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using known concentrations of this compound to determine the amount of product formed in the enzymatic reaction.

-

Enzyme Activity Calculation: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.

Coupled Enzyme Assay for D-Ribulokinase Activity

The activity of D-Ribulokinase can be measured using a continuous spectrophotometric coupled enzyme assay. This assay links the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

D-Ribulokinase: this compound + ATP → this compound-5-Phosphate + ADP

-

Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H+ → Lactate + NAD+

Materials:

-

This compound solution (substrate)

-

ATP solution

-

Enzyme preparation (D-Ribulokinase)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, this compound, ATP, PEP, and NADH.

-

Addition of Coupling Enzymes: Add an excess of PK and LDH to the cuvette to ensure that the D-Ribulokinase reaction is the rate-limiting step.

-

Equilibration: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

-

Initiation of Reaction: Initiate the reaction by adding the D-Ribulokinase preparation to the cuvette and mix thoroughly.

-

Monitoring Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of D-Ribulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute under the assay conditions.

References

- 1. D-arabinose (L-fucose) isomerase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. D-ribulokinase - Wikipedia [en.wikipedia.org]

- 4. D-ribulokinase from Klebsiella pneumoniae for continuous production of D-(-)-ribulose-5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic Synthesis of D-Ribulose from D-Arabitol: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the enzymatic synthesis of D-Ribulose from D-arabitol, a process of significant interest for researchers, scientists, and professionals in drug development. This compound and its derivatives are crucial intermediates in various metabolic pathways and serve as valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. The enzymatic approach offers a highly specific and efficient alternative to traditional chemical synthesis methods.

Introduction

The enzymatic conversion of D-arabitol to this compound is catalyzed by the enzyme D-arabitol dehydrogenase (ArDH). This oxidoreductase facilitates the oxidation of the secondary hydroxyl group on D-arabitol, yielding the corresponding ketose, this compound. The reaction is dependent on a nicotinamide cofactor, either NAD⁺ or NADP⁺, depending on the microbial source of the enzyme. This application note details the production and partial purification of ArDH, the optimized enzymatic reaction conditions, and the subsequent purification and quantification of the this compound product.

Materials and Methods

Enzyme Production and Partial Purification

D-arabitol dehydrogenase can be obtained from various microbial sources, including yeasts such as Candida tropicalis and Saccharomyces rouxii. The following protocol describes a general method for the production and partial purification of ArDH from Candida tropicalis.

Protocol for ArDH Production and Partial Purification:

-

Cultivation of Candida tropicalis : Inoculate C. tropicalis into a suitable growth medium (e.g., YM broth) and incubate at 30°C with shaking (200 rpm) for 48-72 hours.

-

Cell Lysis : Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 1 mM PMSF) and disrupt the cells using a French press or sonication.

-

Clarification : Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant is the crude cell-free extract.

-

Ammonium Sulfate Precipitation : Slowly add solid ammonium sulfate to the crude extract to achieve 40-60% saturation while gently stirring on ice. Allow the protein to precipitate for at least 1 hour.

-

Protein Collection : Collect the precipitated protein by centrifugation at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.

-

Resuspension and Dialysis : Resuspend the protein pellet in a minimal volume of dialysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT) and dialyze overnight against the same buffer to remove excess ammonium sulfate.

-

Dye-Ligand Affinity Chromatography : Apply the dialyzed protein solution to a dye-ligand affinity column (e.g., Reactive Yellow 86) pre-equilibrated with the dialysis buffer. Wash the column with the equilibration buffer to remove unbound proteins. Elute the bound ArDH using a linear gradient of NaCl (e.g., 0-1.0 M) in the equilibration buffer.

-

Fraction Analysis : Collect fractions and assay for ArDH activity to identify the fractions containing the purified enzyme. Pool the active fractions.

Enzymatic Synthesis of this compound

The following protocol outlines the enzymatic conversion of D-arabitol to this compound using the partially purified ArDH.

Protocol for Enzymatic Synthesis:

-

Reaction Mixture Preparation : Prepare the reaction mixture in a suitable vessel. The final concentrations of the components should be optimized but can be started with the following:

-

D-arabitol: 50 mM

-

NAD⁺ (for ArDH from C. tropicalis): 2 mM

-

Partially purified ArDH: 1-5 U/mL

-

Buffer: 100 mM Glycine-NaOH, pH 10.0

-

-

Reaction Incubation : Incubate the reaction mixture at an optimized temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring : Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of this compound and the consumption of D-arabitol using HPLC (see section 2.4).

-

Reaction Termination : Once the reaction has reached the desired conversion, terminate it by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by the addition of a quenching agent like a strong acid.

Purification of this compound

After the enzymatic reaction, this compound needs to be purified from the remaining D-arabitol, the enzyme, and other components of the reaction mixture.

Protocol for this compound Purification:

-

Enzyme Removal : If not heat-inactivated, remove the enzyme by ultrafiltration using a membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

-

Ion-Exchange Chromatography :

-

Equilibrate a strong anion exchange (SAX) column with a suitable buffer (e.g., deionized water).

-

Load the reaction mixture onto the column.

-

Wash the column with deionized water to elute the unreacted D-arabitol.

-

Elute the bound this compound using a gradient of a volatile salt (e.g., ammonium bicarbonate) or by changing the pH.

-

-

Desalting and Lyophilization : Collect the fractions containing this compound, pool them, and remove the salt by dialysis or using a desalting column. Lyophilize the desalted solution to obtain pure this compound powder.

Quantitative Analysis by HPLC

The quantification of D-arabitol and this compound can be performed using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

HPLC Protocol:

-

Column : A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended.

-

Mobile Phase : Isocratic elution with deionized water.

-

Flow Rate : 0.6 mL/min.

-

Column Temperature : 80-85°C.

-

Detector : Refractive Index Detector (RID).

-

Sample Preparation : Dilute the reaction aliquots in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

Quantification : Create a standard curve for both D-arabitol and this compound to determine their concentrations in the samples.

Data Presentation

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of D-arabitol Dehydrogenase from Candida tropicalis

| Parameter | Value |

| Apparent Km for D-arabitol | 39.8 mM[1] |

| Apparent Km for NAD⁺ | 0.12 mM[1] |

| Optimal pH | ~10.0[1] |

Table 2: Example of Reaction Conditions and Results

| Parameter | Value |

| Initial D-arabitol Concentration | 50 mM |

| Enzyme Concentration | 2 U/mL |

| Reaction Temperature | 37°C |

| Reaction Time | 24 hours |

| Conversion Yield | ~75% |

| Final this compound Concentration | ~37.5 mM |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound from D-arabitol.

References

Application Notes and Protocols for Microbial Fermentation of D-Ribulose

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the principles and methodologies for the production of D-Ribulose via microbial fermentation. While extensive research has focused on the fermentative production of its isomer, D-Ribose, the metabolic pathways and genetic engineering strategies can be adapted for the specific production of this compound. These notes outline a strategic approach, leveraging established protocols for D-Ribose production in Bacillus subtilis.

Introduction to this compound Production